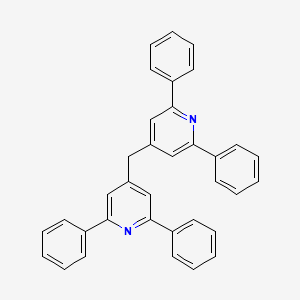
1-Methyl-1,3,3-triphenylindane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,3,3-triphenylindane is an organic compound belonging to the indane family, characterized by a fused ring system with three phenyl groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-1,3,3-triphenylindane can be synthesized through intramolecular Friedel-Crafts cyclialkylation of selected phenylated alkanols. The reaction involves treating 2-methyl-4,4,4-triphenyl-2-butanol with catalysts such as aluminum chloride (AlCl3) in nitromethane (CH3NO2), phosphoric acid (H3PO4), or polyphosphoric acid (PPA) under varying conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Friedel-Crafts cyclialkylation method provides a scalable approach for its synthesis. The choice of catalyst and reaction conditions can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1,3,3-triphenylindane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the phenyl groups or the indane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the indane core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives.
Applications De Recherche Scientifique
1-Methyl-1,3,3-triphenylindane has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals with unique therapeutic effects.
Mécanisme D'action
The mechanism by which 1-Methyl-1,3,3-triphenylindane exerts its effects involves interactions with molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing redox reactions and stabilizing reactive intermediates.
Comparaison Avec Des Composés Similaires
- 1,1-Dimethyl-3-phenylindane
- 3,3-Dimethyl-1,1-diphenylindane
- 1-Methyl-1,3-diphenylindane
- 1,1,3-Triphenylindane
Uniqueness: 1-Methyl-1,3,3-triphenylindane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it offers a different reactivity profile and potential for diverse applications in research and industry .
Propriétés
Numéro CAS |
19303-32-3 |
|---|---|
Formule moléculaire |
C28H24 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
1-methyl-1,3,3-triphenyl-2H-indene |
InChI |
InChI=1S/C28H24/c1-27(22-13-5-2-6-14-22)21-28(23-15-7-3-8-16-23,24-17-9-4-10-18-24)26-20-12-11-19-25(26)27/h2-20H,21H2,1H3 |
Clé InChI |
NHZVDEWMDVTVLX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C2=CC=CC=C21)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11711166.png)

![3-[(2,2-Difluoroethoxy)methyl]aniline](/img/structure/B11711190.png)
![1-[2-(Naphthalen-1-yl)-2-oxoethyl]-3-[(phenylcarbonyl)amino]pyridinium](/img/structure/B11711196.png)
![N-{1-[(2-methyl-4-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11711205.png)




![N-{4-[(4E)-4-benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B11711229.png)

![4-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11711252.png)
![N-[4-(Adamantan-1-YL)phenyl]thiophene-2-carboxamide](/img/structure/B11711255.png)
